molecular formula C18H19N3OS B5045144 5-(4-isobutoxyphenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol

5-(4-isobutoxyphenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol

Cat. No.: B5045144
M. Wt: 325.4 g/mol
InChI Key: KPKZZNORBQLNMO-UHFFFAOYSA-N
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Description

The compound “5-(4-isobutoxyphenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound. It is related to a class of compounds known as triazoles, which are heterocyclic compounds containing three nitrogen atoms in a five-membered ring .


Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions. For instance, the synthesis of a similar compound, ethyl 2-(3-formyl-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate, involves the alkylation of a precursor with isobutyl bromide . Another method involves a one-pot Kabachnik–Fields reaction of ethyl 2-(3-formyl-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate with various aryl amines and diethyl phosphite .


Molecular Structure Analysis

The molecular structure of this compound can be inferred from its name and related compounds. It likely contains a triazole ring (a five-membered ring with three nitrogen atoms), a phenyl group (a six-membered carbon ring), and a thiol group (an sulfur and hydrogen group). The exact structure would need to be confirmed with techniques such as X-ray crystallography or NMR spectroscopy .

Properties

IUPAC Name

3-[4-(2-methylpropoxy)phenyl]-4-phenyl-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3OS/c1-13(2)12-22-16-10-8-14(9-11-16)17-19-20-18(23)21(17)15-6-4-3-5-7-15/h3-11,13H,12H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPKZZNORBQLNMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=CC=C(C=C1)C2=NNC(=S)N2C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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